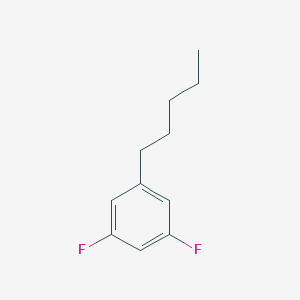

1,3-Difluoro-5-pentylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-difluoro-5-pentylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2/c1-2-3-4-5-9-6-10(12)8-11(13)7-9/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJZPOPHPSWRQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577996 | |

| Record name | 1,3-Difluoro-5-pentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121219-25-8 | |

| Record name | 1,3-Difluoro-5-pentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Difluoro-5-pentylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Difluoro-5-pentylbenzene (CAS No. 121219-25-8), a fluorinated aromatic compound of increasing interest in the fields of medicinal chemistry and materials science. This document delves into its physicochemical properties, safety and handling protocols, detailed synthesis methodologies, and potential applications. As a key building block, the strategic incorporation of the 3,5-difluoropentylphenyl moiety can significantly influence the biological activity and material characteristics of larger molecules. This guide serves as a critical resource for researchers seeking to leverage the unique properties of this compound in their work.

Introduction

Fluorine has emerged as a transformative element in the design of novel pharmaceuticals and advanced materials.[1] Its unique electronic properties, including high electronegativity and the ability to form strong carbon-fluorine bonds, allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, and binding affinity.[2] this compound is a valuable intermediate that introduces a difluorinated phenyl group with a lipophilic alkyl chain. This structural motif is of particular interest in drug discovery for enhancing membrane permeability and modulating interactions with biological targets.[3] In materials science, fluorinated liquid crystals are known for their desirable properties such as low viscosity and high chemical stability.[4]

This guide offers a detailed exploration of this compound, from its fundamental properties to its synthesis and potential uses, providing a solid foundation for its application in research and development.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and synthesis.

| Property | Value | Source(s) |

| CAS Number | 121219-25-8 | [5] |

| Molecular Formula | C₁₁H₁₄F₂ | [5] |

| Molecular Weight | 184.23 g/mol | [5] |

| Boiling Point | 197.2 °C at 760 mmHg | [6] |

| Appearance | Colorless to almost colorless clear liquid | [7] |

| Purity | ≥ 95% | [6] |

Safety and Handling

GHS Hazard Classification:

-

Flammable liquids (Category 3), H226: Flammable liquid and vapor.[6]

-

Skin irritation (Category 2), H315: Causes skin irritation.[6]

-

Eye irritation (Category 2A), H319: Causes serious eye irritation.[6]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.[6]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.

In case of exposure, seek immediate medical attention. For detailed safety information, refer to the SDS for 1,3-difluorobenzene as a surrogate.[8][9]

Synthesis of this compound

The synthesis of this compound can be achieved through several established organometallic reactions. A plausible and efficient method is the Grignard reaction, which involves the coupling of a pentyl magnesium halide with a di-fluorinated aromatic electrophile. Below is a detailed, logically constructed protocol based on general procedures for similar transformations.

Proposed Synthetic Workflow: Grignard Reaction

The following workflow outlines the synthesis of this compound from 1-bromo-3,5-difluorobenzene and 1-bromopentane.

Detailed Experimental Protocol

Materials:

-

1-Bromopentane

-

Magnesium turnings

-

1-Bromo-3,5-difluorobenzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (catalytic amount)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of Pentylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, place a solution of 1-bromopentane (1.1 equivalents) in anhydrous diethyl ether.

-

Add a small portion of the 1-bromopentane solution to the magnesium turnings. The reaction is initiated, as indicated by a color change and gentle reflux.

-

Once the reaction starts, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Coupling Reaction:

-

Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

-

In the dropping funnel, place a solution of 1-bromo-3,5-difluorobenzene (1.0 equivalent) in anhydrous diethyl ether.

-

Add the 1-bromo-3,5-difluorobenzene solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to afford pure this compound.

-

Applications in Research and Development

Medicinal Chemistry

The introduction of fluorine atoms into drug candidates is a widely used strategy to enhance their pharmacological properties. The 3,5-difluorophenyl motif can:

-

Increase Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, prolonging the half-life of a drug.[1]

-

Modulate Lipophilicity: Fluorine substitution can increase lipophilicity, which may improve membrane permeability and oral bioavailability.[2]

-

Enhance Binding Affinity: The polar nature of the C-F bond can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.

This compound serves as a valuable building block for introducing the 3,5-difluoropentylphenyl group into lead compounds during drug discovery campaigns.

Materials Science

Fluorinated compounds are integral to the development of advanced materials, particularly liquid crystals. The presence of fluorine can lead to:

-

Low Viscosity: Desirable for fast-switching liquid crystal displays (LCDs).[4]

-

High Chemical and Thermal Stability: Important for the longevity and reliability of electronic devices.[4]

-

Tailored Dielectric Anisotropy: Crucial for the performance of LCDs.

This compound, with its combination of a rigid difluorinated aromatic core and a flexible alkyl chain, is a potential precursor for the synthesis of novel liquid crystalline materials.[10][11]

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on the analysis of its structural components and comparison with related compounds like 1,3-difluorobenzene.

¹H NMR

-

Aromatic Protons (δ 6.5-7.0 ppm): Two signals are expected in the aromatic region. The proton at the C2 position will appear as a triplet of triplets due to coupling with the two equivalent fluorine atoms and the two equivalent protons at the C4 and C6 positions. The protons at the C4 and C6 positions will appear as a doublet of doublets or a multiplet.

-

Alkyl Protons (δ 0.8-2.6 ppm): The pentyl chain will show characteristic signals: a triplet for the terminal methyl group (δ ~0.9 ppm), a triplet for the methylene group attached to the aromatic ring (δ ~2.6 ppm), and multiplets for the remaining methylene groups.

¹³C NMR

-

Aromatic Carbons (δ 100-165 ppm): The carbon atoms directly bonded to fluorine will show large one-bond C-F coupling constants and will be significantly shifted downfield. The other aromatic carbons will also exhibit smaller C-F couplings.

-

Alkyl Carbons (δ 14-36 ppm): The five distinct carbon signals of the pentyl chain are expected in the aliphatic region.

¹⁹F NMR

A single signal is expected in the typical range for aromatic fluorine atoms (around -110 to -115 ppm relative to CFCl₃), appearing as a multiplet due to coupling with the aromatic protons.[12]

Mass Spectrometry

The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 184. Key fragmentation patterns would likely involve the loss of alkyl fragments from the pentyl chain, leading to a significant peak at m/z = 113 corresponding to the difluorobenzyl cation. Further fragmentation of the aromatic ring is also possible.[13]

Conclusion

This compound is a versatile chemical intermediate with significant potential in both medicinal chemistry and materials science. Its synthesis is achievable through standard organic transformations, and its unique combination of a difluorinated aromatic ring and a pentyl chain offers a valuable tool for modifying molecular properties. This technical guide provides a foundational understanding of this compound, empowering researchers to explore its applications in the development of novel drugs and advanced materials.

References

- PubChem. This compound.

- ChemSrc. 1,3-difluoro-5-pent-1-enylbenzene. [Link]

- Crysdot LLC. This compound. [Link]

- The Royal Society of Chemistry.

- INTERGASTRO.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.

- Pallav Chemicals.

- The Royal Society of Chemistry.

- Hird, M. (2007). Fluorinated liquid crystals–properties and applications. Chemical Society Reviews, 36(12), 2070-2095.

- NIST. Benzene, 1,3-difluoro-. [Link]

- SpectraBase. 1,3-Difluoro-benzene - Optional[19F NMR] - Chemical Shifts. [Link]

- MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

- Biointerface Research in Applied Chemistry. Synthesis and Characterization of Lateral Fluoro-substituents Liquid Crystals. [Link]

- ResearchGate.

- Chemistry LibreTexts.

- University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- PubMed Central (PMC). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. web.pdx.edu [web.pdx.edu]

- 3. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. fishersci.com [fishersci.com]

- 7. chemimpex.com [chemimpex.com]

- 8. pallavchemicals.com [pallavchemicals.com]

- 9. spectrabase.com [spectrabase.com]

- 10. One moment, please... [biointerfaceresearch.com]

- 11. researchgate.net [researchgate.net]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Physicochemical Properties of 1,3-Difluoro-5-pentylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Difluoro-5-pentylbenzene is a fluorinated aromatic compound of increasing interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The strategic incorporation of fluorine atoms onto the benzene ring significantly modifies its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its synthesis, reactivity, and potential applications, with a focus on empowering researchers in drug discovery and development.

Molecular and Physical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is the cornerstone of its application in any scientific endeavor. These properties govern its behavior in both chemical and biological systems.

Core Properties

The foundational physical and molecular characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄F₂ | PubChem[1] |

| Molecular Weight | 184.23 g/mol | PubChem[1] |

| CAS Number | 121219-25-8 | PubChem[1] |

| Boiling Point | 197.2 °C at 760 mmHg | Crysdot LLC[2] |

| Appearance | Colorless liquid (predicted) |

Synthesis and Purification

The synthesis of 1,3-difluoro-5-alkylbenzenes is a key step in accessing this class of compounds for further study. While a specific detailed protocol for this compound was not found in the immediate search, a general synthetic strategy can be inferred from the literature, particularly from the work of Gray, Hird, Lacey, and Toyne in the journal Molecular Crystals and Liquid Crystals.[3][4] This work is a crucial reference for the synthesis of related liquid crystalline compounds.

The likely synthetic route involves a multi-step process, potentially starting from a difluorinated benzene derivative. A plausible pathway is outlined below.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: A Generalized Approach

Based on common organic synthesis methodologies for similar compounds, a potential experimental protocol is as follows. It is imperative to consult the specific literature, such as the work by Gray et al., for detailed and validated procedures.

Step 1: Grignard Reagent Formation and Reaction with Aldehyde

-

To a solution of magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of 1-bromo-3,5-difluorobenzene in anhydrous THF.

-

After the formation of the Grignard reagent is complete, cool the reaction mixture in an ice bath.

-

Slowly add a solution of valeraldehyde in anhydrous THF to the Grignard reagent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(3,5-difluorophenyl)pentan-1-ol.

Step 2: Dehydration and Reduction

-

Dissolve the crude alcohol from Step 1 in a suitable solvent (e.g., toluene) with an acid catalyst (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux, removing water as it forms (e.g., using a Dean-Stark apparatus).

-

Once the dehydration is complete (monitored by TLC), cool the reaction mixture.

-

The resulting alkene, 1,3-difluoro-5-(1-pentenyl)benzene, can be isolated or directly used in the next step.[4]

-

For the reduction, dissolve the alkene in a suitable solvent (e.g., ethanol or ethyl acetate) and add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or GC).

-

Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure.

Step 3: Purification

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Spectroscopic and Analytical Characterization

While specific experimental spectra for this compound were not found in the searched databases, we can predict the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the pentyl chain. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. The pentyl group will show characteristic multiplets for the CH₂, and a triplet for the terminal CH₃ group.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The carbons attached to fluorine will show characteristic splitting (C-F coupling).[5][6]

-

¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool for fluorinated compounds. For this compound, a single signal is expected for the two equivalent fluorine atoms, which will be split by the aromatic protons.[7][8][9][10]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

Aromatic C-H stretching vibrations (above 3000 cm⁻¹)

-

Aliphatic C-H stretching vibrations (below 3000 cm⁻¹)

-

Aromatic C=C stretching vibrations (in the 1450-1600 cm⁻¹ region)[8]

-

Strong C-F stretching vibrations (typically in the 1100-1300 cm⁻¹ region)

-

Out-of-plane C-H bending vibrations that are characteristic of the 1,3,5-trisubstituted benzene ring pattern.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show:

-

A molecular ion peak (M⁺) at m/z = 184.

-

Fragmentation patterns characteristic of alkylbenzenes, such as the loss of alkyl fragments.

-

Fragments containing the difluorophenyl moiety.

Reactivity and Chemical Behavior

The presence of two fluorine atoms on the benzene ring significantly influences the reactivity of this compound. Fluorine is a strongly electronegative atom, and its electron-withdrawing inductive effect deactivates the aromatic ring towards electrophilic substitution. However, its ability to donate electron density through resonance (mesomeric effect) can direct incoming electrophiles to the ortho and para positions relative to the fluorine atoms.

Caption: Key areas of reactivity for this compound.

Applications in Drug Discovery and Materials Science

The unique properties conferred by the difluorophenyl group make this compound and related structures valuable in several areas of research and development.

Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological properties.[11] The 1,3-difluorophenyl moiety can:

-

Improve Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.

-

Modulate Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, which can affect its absorption, distribution, and excretion.

-

Enhance Binding Affinity: The polar nature of the C-F bond can lead to favorable interactions with biological targets, potentially increasing the potency of a drug.

Materials Science

The rigid core and flexible alkyl chain of this compound are characteristic features of molecules that can exhibit liquid crystalline properties. Indeed, the work by Gray et al. focuses on the synthesis and properties of liquid crystals.[3] Such compounds are of interest for applications in display technologies and other advanced materials.[12][13][14]

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound was not found in the searches, general guidelines for handling halogenated aromatic compounds should be followed.[15][16][17]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.

Conclusion

This compound is a molecule with significant potential in both medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, potential synthetic routes, and likely spectral characteristics. While there is a clear need for more experimental data to be made publicly available for this specific compound, the information presented here, drawn from analogous structures and established chemical principles, provides a solid foundation for researchers and drug development professionals working with this and related fluorinated aromatic compounds. The continued exploration of such molecules is likely to lead to the development of new and improved therapeutic agents and advanced materials.

References

- Gray, G. W., Hird, M., Lacey, D., & Toyne, K. J. (1989). The synthesis and transition temperatures of some 4,4''-dialkyl- and 4-alkyl-4''-alkoxy-1,1':4',1''-terphenyls with 2,3- or 2',3'-difluoro-substituents. Molecular Crystals and Liquid Crystals, 172(1), 165-190.

- International Labour Organization. (2011). Hydrocarbons, Halogenated Aromatic: Physical & Chemical Hazards. In ILO Encyclopaedia of Occupational Health and Safety.

- University of California, Davis. (n.d.). 19F NMR Reference Standards.

- PubChem. (n.d.). 1,3-Difluorobenzene. National Center for Biotechnology Information.

- NIST. (n.d.). Benzene, 1,3-difluoro-. In NIST Chemistry WebBook.

- Kodavanti, P. R., & Loganathan, B. G. (2023). Perspective on halogenated organic compounds. Environmental Health Perspectives, 131(11), 115001.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- Special Pet Topics. (n.d.). Halogenated Aromatic Poisoning (PCB and Others).

- Bekdemir, Y., Koca, A., & Gürek, A. G. (2010). Synthesis and characterization of novel peripherally and non-peripherally tetra-substituted metal-free and metallophthalocyanines. Polyhedron, 29(1), 319-326.

- Anderson, J. E., et al. (2015). Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry.

- Taylor & Francis Online. (n.d.). Molecular Crystals and Liquid Crystals Incorporating Nonlinear Optics: Vol 172, No 1.

- Plasma Science and Fusion Center, MIT. (1998).

- AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.

- NIST. (n.d.). Benzene, 1,3-difluoro-. In NIST Chemistry WebBook.

- SpectraBase. (n.d.). 1,3-Difluoro-benzene - Optional[Vapor Phase IR] - Spectrum.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Scheringer, M., et al. (2020). Experimental Determination of Physicochemical Properties Driving Phytotoxin Environmental Mobility. ETH Zurich Research Collection.

- ResearchGate. (n.d.). G. W. Gray's research works.

- National Library of Australia. (n.d.). Thermotropic liquid crystals / edited by G.W. Gray.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Wall, M. E., & Wani, M. C. (1977). Camptothecin. In Anticancer Agents Based on Natural Product Models (pp. 417-436). Academic Press.

- Google Patents. (n.d.). US5504264A - Process for preparing 1,3-difluorobenzene.

- The Royal Society of Chemistry. (2015).

- Biointerface Research in Applied Chemistry. (2021). Synthesis and Characterization of Lateral Fluoro-substituents Liquid Crystals.

- Crysdot LLC. (n.d.). This compound.

- Journal of Materials Chemistry. (n.d.). Synthesis and physical properties of novel liquid crystals containing 2,3-difluorophenyl and 1,3-dioxane units.

- Biointerface Research in Applied Chemistry. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- SpectraBase. (n.d.). 1,3-Difluoro-benzene - Optional[1H NMR] - Spectrum.

- Rieke Metals Products & Services. (n.d.). 1,3-Difluoro-5-pent-1-ynyl-benzene.

- Chemsrc. (n.d.). 1,3-difluoro-5-pent-1-enylbenzene.

- PubChem. (n.d.). 1,3-Difluoro-5-iodobenzene. National Center for Biotechnology Information.

- PubChem. (n.d.). 1,3-Difluoro-5-propylbenzene. National Center for Biotechnology Information.

- Menger, R. F. (2016). The Synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot Reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. Senior Honors Projects, 2010-current. 232.

- Google Patents. (n.d.). CA2103303A1 - Process for preparing 1,3-difluorobenzene.

- National Academies of Sciences, Engineering, and Medicine. (2014). A Framework to Guide Selection of Chemical Alternatives.

- Fluorine notes. (n.d.). ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[20].

Sources

- 1. This compound | C11H14F2 | CID 15751978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. 4-溴-2-氟苯腈 | 4-Bromo-2-fluorobenzonitrile | 105942-08-3 - 乐研试剂 [leyan.com]

- 4. 1,3-difluoro-5-pent-1-enylbenzene | CAS#:121219-24-7 | Chemsrc [chemsrc.com]

- 5. rsc.org [rsc.org]

- 6. 1,3-Difluorobenzene (372-18-9) 13C NMR [m.chemicalbook.com]

- 7. colorado.edu [colorado.edu]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. azom.com [azom.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. Benzene, 1,3-difluoro- [webbook.nist.gov]

- 13. Synthesis and physical properties of novel liquid crystals containing 2,3-difluorophenyl and 1,3-dioxane units - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - Merck Veterinary Manual [merckvetmanual.com]

An In-depth Technical Guide to the Synthesis of 1,3-Difluoro-5-pentylbenzene

Abstract

This technical guide provides a comprehensive overview of viable synthetic pathways for 1,3-Difluoro-5-pentylbenzene, a fluorinated aromatic compound of interest to researchers in medicinal chemistry, materials science, and drug development. Recognizing the absence of a direct, one-pot synthesis, this document details three strategic, multi-step approaches, leveraging common starting materials and well-established organic transformations. Each pathway is presented with in-depth mechanistic discussions, detailed experimental protocols, and visual workflows to ensure replicability and a thorough understanding of the underlying chemical principles. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical, actionable methodologies.

Introduction

Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms into a molecular scaffold can significantly modulate key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. This compound represents a valuable building block in the synthesis of more complex molecular architectures, where the difluorinated phenyl ring provides a metabolically stable core and the pentyl chain offers a lipophilic tail, a common feature in liquid crystal and bioactive molecule design. This guide explores robust and adaptable synthetic strategies to access this target compound, providing a comparative analysis of different approaches to inform rational synthesis design.

Pathway 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene and Subsequent Reduction

This pathway is a classic and effective approach that introduces the five-carbon chain as an acyl group, which is subsequently reduced to the desired pentyl group. This two-step sequence, commencing with the readily available 1,3-difluorobenzene, is a reliable method for the synthesis of alkylbenzenes.[1][2]

Causality and Strategic Considerations

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution.[1][3] The use of an acyl chloride or anhydride with a Lewis acid catalyst, such as aluminum chloride, generates a highly electrophilic acylium ion. 1,3-difluorobenzene, while deactivated towards electrophilic attack due to the inductive effect of the fluorine atoms, is still sufficiently reactive for this transformation.[4] The directing effects of the meta-positioned fluorine atoms favor acylation at the C4 position, leading to the desired 3,5-difluorophenyl ketone. A crucial advantage of the Friedel-Crafts acylation is that the product ketone is deactivated towards further acylation, thus preventing polyacylation, a common side reaction in Friedel-Crafts alkylations.[1][2]

The subsequent reduction of the keto group to a methylene group can be achieved under either acidic (Clemmensen reduction) or basic (Wolff-Kishner reduction) conditions, offering flexibility depending on the presence of other functional groups in more complex derivatives. The Clemmensen reduction, employing a zinc amalgam in concentrated hydrochloric acid, is particularly effective for aryl-alkyl ketones.[5][6][7] Alternatively, the Wolff-Kishner reduction, which involves the formation of a hydrazone followed by base-catalyzed elimination of nitrogen gas, is suitable for substrates that are sensitive to strong acids.[8][9][10][11]

Visual Workflow: Pathway 1

Caption: Workflow for Pathway 1.

Experimental Protocol: Pathway 1

Step 1: Synthesis of 1-(3,5-difluorophenyl)pentan-1-one (Friedel-Crafts Acylation)

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.2 eq) and 1,3-difluorobenzene (3.0 eq) as the solvent.[12]

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

Add valeryl chloride (1.0 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure. The excess 1,3-difluorobenzene can be recovered by distillation.[12]

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1-(3,5-difluorophenyl)pentan-1-one.

Step 2: Synthesis of this compound (Clemmensen Reduction)

-

In a round-bottom flask equipped with a reflux condenser, place amalgamated zinc, prepared from zinc dust (excess) and mercuric chloride.

-

Add concentrated hydrochloric acid, water, and toluene.

-

Add 1-(3,5-difluorophenyl)pentan-1-one (1.0 eq) to the flask.

-

Heat the mixture to reflux with vigorous stirring for 24-48 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.[5]

-

After cooling to room temperature, decant the liquid from the remaining zinc.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to afford this compound.

| Parameter | Friedel-Crafts Acylation | Clemmensen Reduction |

| Key Reagents | 1,3-Difluorobenzene, Valeryl Chloride, AlCl₃ | 1-(3,5-difluorophenyl)pentan-1-one, Zn(Hg), HCl |

| Solvent | Excess 1,3-Difluorobenzene | Toluene/Water |

| Temperature | 0 °C to Room Temperature | Reflux |

| Reaction Time | 4-6 hours | 24-48 hours |

| Work-up | Acidic aqueous work-up | Extraction |

| Purification | Distillation/Chromatography | Distillation/Chromatography |

Pathway 2: Grignard Reaction with 3,5-Difluorobenzaldehyde followed by Deoxygenation

Causality and Strategic Considerations

The Grignard reaction is a powerful tool for C-C bond formation. The synthesis begins with the preparation of a butylmagnesium bromide Grignard reagent from 1-bromobutane and magnesium turnings. This organometallic species is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of 3,5-difluorobenzaldehyde. The aldehyde itself can be synthesized from 1-bromo-3,5-difluorobenzene via a Grignard reaction with a formylating agent like N,N-dimethylformamide (DMF).[13][14]

The initial product of the Grignard reaction is a secondary alcohol, 1-(3,5-difluorophenyl)pentan-1-ol. The subsequent removal of the benzylic hydroxyl group is a critical step. Direct hydrogenolysis of the alcohol is challenging. A more reliable method involves a two-step process: conversion of the alcohol to a more reactive intermediate, such as a benzyl bromide, followed by reductive cleavage of the carbon-halogen bond. This can be achieved through various methods, including catalytic hydrogenation or reaction with a reducing agent like tributyltin hydride.

Visual Workflow: Pathway 2

Caption: Workflow for Pathway 2.

Experimental Protocol: Pathway 2

Step 1: Synthesis of 1-(3,5-difluorophenyl)pentan-1-ol (Grignard Reaction)

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction.

-

Add a solution of 1-bromobutane (1.0 eq) in anhydrous diethyl ether or THF dropwise from the dropping funnel. The reaction should start spontaneously, as indicated by a color change and gentle refluxing. Maintain a steady reflux by controlling the addition rate.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve 3,5-difluorobenzaldehyde (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.[15]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography to yield 1-(3,5-difluorophenyl)pentan-1-ol.

Step 2: Synthesis of this compound (Deoxygenation)

-

Conversion to Bromide: Dissolve 1-(3,5-difluorophenyl)pentan-1-ol (1.0 eq) in a suitable solvent like dichloromethane. Cool to 0 °C and add hydrobromic acid (48% in water, excess) dropwise. Stir at room temperature until the reaction is complete (monitored by TLC). Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Concentrate to obtain the crude 1-(1-bromopentyl)-3,5-difluorobenzene.

-

Hydrogenolysis: Dissolve the crude bromide in ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C). Place the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until hydrogen uptake ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography or vacuum distillation to obtain this compound.

| Parameter | Grignard Reaction | Deoxygenation |

| Key Reagents | 3,5-Difluorobenzaldehyde, Butylmagnesium Bromide | 1-(3,5-difluorophenyl)pentan-1-ol, HBr, H₂, Pd/C |

| Solvent | Diethyl ether or THF | Dichloromethane, Ethanol/Ethyl Acetate |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-3 hours | Variable (monitored by TLC) |

| Work-up | Aqueous NH₄Cl quench, extraction | Extraction, Filtration |

| Purification | Chromatography | Chromatography/Distillation |

Pathway 3: Palladium-Catalyzed Cross-Coupling of 1-Bromo-3,5-difluorobenzene

This modern and highly versatile approach utilizes a palladium-catalyzed cross-coupling reaction to directly form the C-C bond between the aromatic ring and the pentyl chain. The Kumada coupling, which employs a Grignard reagent, is a powerful and economical choice for this transformation.[16][17][18][19]

Causality and Strategic Considerations

The key starting material for this pathway is 1-bromo-3,5-difluorobenzene, which can be synthesized from 3,5-difluoroaniline via a Sandmeyer reaction.[20][21][22] The Kumada coupling involves the reaction of an organohalide with a Grignard reagent in the presence of a nickel or palladium catalyst.[16][17] The catalytic cycle typically involves oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the pentylmagnesium bromide, and reductive elimination to yield the final product and regenerate the catalyst.[18]

The main advantage of this method is its directness in forming the desired C-C bond. The reaction conditions are generally mild, and a wide range of functional groups can be tolerated with appropriate catalyst and ligand selection. The primary challenge lies in the preparation and handling of the air- and moisture-sensitive Grignard reagent and palladium catalyst.

Visual Workflow: Pathway 3

Caption: Workflow for Pathway 3.

Experimental Protocol: Pathway 3

Synthesis of this compound (Kumada Coupling)

-

Prepare pentylmagnesium bromide from 1-bromopentane and magnesium turnings in anhydrous THF under a nitrogen atmosphere, as described in Pathway 2, Step 1.

-

In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 1-bromo-3,5-difluorobenzene (1.0 eq), a palladium catalyst such as PdCl₂(dppf) (0.01-0.05 eq), and anhydrous THF.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the freshly prepared pentylmagnesium bromide solution (1.2-1.5 eq) dropwise to the stirred solution of the aryl bromide and catalyst.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the starting material is consumed (monitored by GC-MS or TLC).

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous NH₄Cl solution or dilute HCl.

-

Extract the mixture with diethyl ether or ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or vacuum distillation to afford this compound.

| Parameter | Kumada Cross-Coupling |

| Key Reagents | 1-Bromo-3,5-difluorobenzene, Pentylmagnesium Bromide, Pd Catalyst |

| Solvent | THF |

| Temperature | 0 °C to Reflux |

| Reaction Time | 2-4 hours |

| Work-up | Aqueous quench, extraction |

| Purification | Chromatography/Distillation |

Conclusion

The synthesis of this compound can be effectively achieved through several strategic multi-step pathways. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the specific equipment and expertise available in the laboratory.

-

Pathway 1 (Friedel-Crafts Acylation/Reduction) is a robust and classical approach, ideal for large-scale synthesis due to the relatively low cost of 1,3-difluorobenzene.

-

Pathway 2 (Grignard Reaction/Deoxygenation) offers a valuable alternative, particularly when the corresponding acyl chloride for the Friedel-Crafts reaction is not readily accessible.

-

Pathway 3 (Kumada Cross-Coupling) represents a more modern and direct approach, offering mild reaction conditions and high selectivity, although it requires the handling of sensitive organometallic reagents and catalysts.

This guide provides the necessary foundational knowledge and practical protocols to empower researchers to select and execute the most suitable synthesis of this compound for their specific research and development needs.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Handling of 1-Bromo-3,5-difluorobenzene. Ningbo Inno Pharmchem Co., Ltd.

- PrepChem.com. (n.d.). Synthesis of 3,5-difluorobenzaldehyde. PrepChem.com.

- Google Patents. (n.d.). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene. Google Patents.

- SciSpace. (1996). Process for the preparation of 1-bromo-3,5-difluorobenzene. SciSpace.

- Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company.

- ACS Publications. (n.d.). Catalytic Intermolecular Direct Arylation of Perfluorobenzenes. ACS Publications.

- Organic Chemistry Portal. (n.d.). Kumada Coupling. Organic Chemistry Portal.

- Wikipedia. (n.d.). Kumada coupling. Wikipedia.

- Google Patents. (n.d.). EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone. Google Patents.

- Fluorine notes. (n.d.). The reactions of alkylation, arylation, alkenylation, and alkynylation of polyfluoroarenes and -hetarenes by their aromatic ring. Fluorine notes.

- NROChemistry. (n.d.). Kumada Coupling. NROChemistry.

- SlidePlayer. (n.d.). CLEMMENSEN REDUCTION. SlidePlayer.

- Wikipedia. (n.d.). Clemmensen reduction. Wikipedia.

- Wikipedia. (n.d.). Wolff–Kishner reduction. Wikipedia.

- Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia.

- Organic Chemistry Tutor. (n.d.). Wolff-Kishner Reduction. Organic Chemistry Tutor.

- J&K Scientific LLC. (n.d.). 3',5'-Difluoroacetophenone | 123577-99-1. J&K Scientific LLC.

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal.

- Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Organic Chemistry Portal.

- Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction. Organic Chemistry Portal.

- UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Wolff-Kishner reduction. UCLA Chemistry and Biochemistry.

- Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry.

- Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Chemistry LibreTexts.

- Juniper Publishers. (2024, April 16). The Clemmensen Reduction. Juniper Publishers.

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 6. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 7. Clemmensen Reduction [organic-chemistry.org]

- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. Wolff-Kishner Reduction [organic-chemistry.org]

- 11. Illustrated Glossary of Organic Chemistry - Wolff-Kishner reduction [chem.ucla.edu]

- 12. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. prepchem.com [prepchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Kumada Coupling [organic-chemistry.org]

- 17. Kumada coupling - Wikipedia [en.wikipedia.org]

- 18. Kumada Coupling | NROChemistry [nrochemistry.com]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 22. Process for the preparation of 1-bromo-3,5-difluorobenzene (1996) | Marita Dr Neuber | 2 Citations [scispace.com]

An In-Depth Technical Guide to 1,3-Difluoro-5-pentylbenzene: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1,3-Difluoro-5-pentylbenzene, a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry, materials science, and drug development. We will delve into its molecular structure, a plausible and detailed synthetic pathway, its predicted spectroscopic signature, and its potential applications, particularly in the realm of advanced materials.

Introduction: The Strategic Role of Fluorination in Molecular Design

The introduction of fluorine atoms into organic molecules is a powerful strategy in modern chemistry.[1] The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological properties.[2] In the context of aromatic systems, fluorination can enhance metabolic stability, modulate lipophilicity, and alter electronic properties, making fluorinated aromatics highly valuable building blocks in pharmaceuticals and advanced materials.[1] this compound, with its combination of a difluorinated phenyl ring and a lipophilic pentyl chain, is a prime example of a molecule designed to leverage these benefits. Its structural motifs suggest potential applications in areas such as liquid crystals and as an intermediate in the synthesis of complex organic molecules.[1][3]

Molecular Structure and Physicochemical Properties

Molecular Formula and Structure

The fundamental identity of this compound is defined by its molecular formula and the specific arrangement of its constituent atoms.

-

Molecular Formula: C₁₁H₁₄F₂[4]

-

IUPAC Name: this compound[4]

-

Synonyms: 3,5-Difluoro-1-pentylbenzene, Benzene, 1,3-difluoro-5-pentyl-[4]

-

CAS Number: 121219-25-8[4]

-

Molecular Weight: 184.23 g/mol [4]

The structure consists of a benzene ring substituted at positions 1 and 3 with fluorine atoms and at position 5 with a pentyl group. The meta-disposition of the fluorine atoms influences the electronic distribution within the aromatic ring, impacting its reactivity and intermolecular interactions.

Caption: Molecular Structure of this compound.

Physicochemical Properties

| Property | Predicted Value | Basis for Prediction |

| Boiling Point | ~210-220 °C | Extrapolated from 1,3-Difluoro-5-propylbenzene (170 °C)[5] and pentylbenzene (~205 °C).[6] |

| Density | ~0.99 g/cm³ | Slightly lower than 1,3-Difluoro-5-propylbenzene (1.05 g/cm³)[5] due to the larger alkyl chain. |

| Refractive Index | ~1.46 | Similar to related alkylated fluorobenzenes. |

Plausible Synthetic Pathway: A Grignard Cross-Coupling Approach

A robust and versatile method for the synthesis of 1,3-difluoro-5-alkylbenzenes involves the Grignard reaction.[7] This approach offers a high degree of control and is amenable to a variety of alkyl chains. Below is a detailed, self-validating protocol for the synthesis of this compound, based on established methodologies for similar transformations.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

1-Bromopentane

-

Magnesium turnings

-

1,3-Difluoro-5-iodobenzene[8]

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of 1-bromopentane (1.0 eq) in anhydrous diethyl ether.

-

Add a small portion of the 1-bromopentane solution to the magnesium. The reaction is initiated by gentle warming.

-

Once the reaction starts, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

-

Cross-Coupling Reaction:

-

In a separate flame-dried flask, dissolve 1,3-difluoro-5-iodobenzene (1.0 eq) and Pd(dppf)Cl₂ (0.02 eq) in anhydrous THF.

-

Cool the freshly prepared pentylmagnesium bromide solution to 0 °C in an ice bath.

-

Slowly add the solution of 1,3-difluoro-5-iodobenzene and the palladium catalyst to the Grignard reagent via a cannula.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using hexanes as the eluent to afford pure this compound.

-

Predicted Spectroscopic Characterization

While experimental spectra for this compound are not widely published, its spectroscopic signature can be reliably predicted based on the analysis of its structural components: the 1,3-difluorobenzene moiety and the pentyl chain.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for both the aromatic protons and the protons of the pentyl group. The aromatic region will be complex due to proton-fluorine coupling.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.7-6.9 | m | 3H | Aromatic protons |

| ~2.6 | t | 2H | -CH₂- attached to the ring |

| ~1.6 | m | 2H | -CH₂- |

| ~1.3 | m | 4H | -(CH₂)₂- |

| ~0.9 | t | 3H | -CH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the aromatic carbons, with the carbons directly bonded to fluorine exhibiting large C-F coupling constants.

| Chemical Shift (δ, ppm) | Assignment |

| ~163 (dd) | C-F |

| ~145 (t) | C-pentyl |

| ~110 (m) | Aromatic C-H |

| ~102 (t) | Aromatic C-H |

| ~36 | -CH₂- attached to the ring |

| ~31 | -CH₂- |

| ~22 | -CH₂- |

| ~14 | -CH₃ |

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a key diagnostic tool for fluorinated compounds and is expected to show a single signal for the two equivalent fluorine atoms.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -110 | t | Aromatic C-F |

IR Spectroscopy

The infrared spectrum will be characterized by absorption bands corresponding to the vibrations of the aromatic ring and the alkyl chain.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Strong | Aliphatic C-H stretch |

| 1620-1580 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-F stretch |

| 880-840 | Strong | Aromatic C-H out-of-plane bend (1,3,5-trisubstituted) |

Mass Spectrometry

The mass spectrum under electron ionization (EI) will likely show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns.

| m/z | Interpretation |

| 184 | Molecular ion (M⁺) |

| 127 | [M - C₄H₉]⁺ (Benzylic cleavage) |

| 114 | [M - C₅H₁₀]⁺ (McLafferty rearrangement) |

Applications and Future Perspectives

The unique combination of a difluorinated aromatic core and a flexible alkyl chain makes this compound a promising candidate for several advanced applications.

-

Liquid Crystals: The structural similarity to known liquid crystal molecules, such as 5CB (4-Cyano-4'-pentylbiphenyl), suggests that this compound could be a valuable component in liquid crystal mixtures.[9] The fluorine substituents can enhance properties such as dielectric anisotropy and viscosity, which are crucial for display technologies.[3] The related compound, 1,3-Difluoro-5-butyl-benzene, has been identified as a key building block for OLED displays and liquid crystal technology.[1]

-

Pharmaceutical and Agrochemical Synthesis: The 3,5-difluorophenyl motif is present in a number of biologically active compounds. The metabolic stability conferred by the fluorine atoms makes this moiety attractive in drug design.[2] this compound can serve as a versatile intermediate for the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals.

-

Materials Science: The fluorinated nature of the molecule can impart desirable properties such as hydrophobicity and thermal stability, making it a potential building block for specialty polymers and functional materials.

The continued exploration of synthetic routes to 1,3-difluoro-5-alkylbenzenes and the characterization of their physical properties will undoubtedly open up new avenues for their application in various fields of science and technology.

References

- Ningbo Inno Pharmchem Co., Ltd. (2025, October 26). Unlocking Innovation: The Role of 1,3-Difluoro-5-butyl-benzene in Modern Electronics and Pharma.

- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 3,5-Difluoro-3'-methylbenzhydrol.

- PubChem. (n.d.). 1,3-Difluoro-5-propylbenzene.

- PubChem. (n.d.). 1,3-Difluoro-5-iodobenzene.

- PubChem. (n.d.). This compound.

- PubMed. (n.d.). Chemical and Pharmacological Properties of Diflunisal.

- Biointerface Research in Applied Chemistry. (2021, January 30). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals.

- NIST. (n.d.). Benzene, pentyl-.

- TCI Chemicals. (n.d.). Liquid Crystal Materials.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. This compound | C11H14F2 | CID 15751978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-Difluoro-5-propylbenzene | C9H10F2 | CID 18979661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzene, pentyl- [webbook.nist.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1,3-Difluoro-5-iodobenzene | C6H3F2I | CID 2778221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

Spectroscopic data for 1,3-Difluoro-5-pentylbenzene (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 1,3-Difluoro-5-pentylbenzene

Abstract

This guide provides a comprehensive analysis of the key spectroscopic signatures for the structural elucidation of this compound (C₁₁H₁₄F₂). In the dynamic fields of materials science and pharmaceutical development, the unambiguous characterization of novel fluorinated aromatic compounds is paramount. This document moves beyond a simple recitation of data, offering a predictive and interpretive framework for researchers. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding our analysis in fundamental principles and data from analogous structures. The methodologies and interpretations presented herein are designed to serve as a self-validating system for scientists engaged in the synthesis and analysis of related molecules.

Introduction: The Significance of Spectroscopic Analysis

This compound is a symmetrically substituted aromatic compound featuring a lipophilic pentyl chain and two strongly electronegative fluorine atoms. This combination of functionalities suggests potential applications as a liquid crystal intermediate, a building block in agrochemicals, or a precursor in pharmaceutical synthesis where fluorine incorporation is known to enhance metabolic stability and bioavailability.[1]

Accurate structural confirmation is the bedrock of chemical research and development. Spectroscopic techniques provide a non-destructive window into the molecular architecture, revealing the connectivity of atoms, the nature of functional groups, and the overall molecular formula. This guide will detail the expected spectroscopic data from three core analytical techniques:

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To map the carbon-hydrogen framework and directly probe the chemical environment of the fluorine atoms.

-

IR Spectroscopy: To identify characteristic functional groups and vibrational modes within the molecule.

-

Mass Spectrometry: To determine the molecular weight and deduce structural information from fragmentation patterns.

The following sections are structured to not only present the predicted data but also to explain the causality behind the expected spectral features, reflecting an approach rooted in deep field experience.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-nuclear Approach

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For a fluorinated compound like this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for complete characterization.

Experimental Protocol: NMR Data Acquisition

A robust and reproducible methodology is critical for acquiring high-quality NMR data.

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing properties for nonpolar compounds and its well-defined residual solvent peak.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C spectra (δ = 0.00 ppm). For ¹⁹F NMR, no external standard is typically needed as modern spectrometers can reference internally, but spectra are often referenced relative to a conceptual CFCl₃ peak at δ = 0.00 ppm.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion and simplify the interpretation of complex coupling patterns.

-

Data Acquisition:

-

¹H NMR: Acquire data with a 90° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30) to produce singlets for each unique carbon, enhancing the signal-to-noise ratio. A longer relaxation delay (5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.

-

¹⁹F NMR: Acquire data with proton decoupling. Given the high sensitivity of the ¹⁹F nucleus, fewer scans (16-64) are generally sufficient.[2]

-

Logical Workflow for NMR Analysis

Caption: Workflow for NMR-based structure elucidation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct regions for aromatic and aliphatic protons. The symmetry of the molecule simplifies the aromatic region.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-a | ~ 6.75 | t (triplet) | 1H | Aromatic C2-H |

| H-b | ~ 6.65 | d (doublet) | 2H | Aromatic C4-H, C6-H |

| H-c | ~ 2.58 | t (triplet) | 2H | Benzylic -CH₂- |

| H-d | ~ 1.60 | m (multiplet) | 2H | -CH₂- |

| H-e | ~ 1.33 | m (multiplet) | 4H | -CH₂CH₂- |

| H-f | ~ 0.90 | t (triplet) | 3H | Terminal -CH₃ |

-

Expertise & Experience: The aromatic protons (H-a, H-b) are shielded relative to benzene (δ 7.34) due to the electron-donating effect of the pentyl group. The proton at the C2 position (H-a), situated between two fluorine atoms, will appear as a triplet due to coupling to the two equivalent ortho protons (H-b). The protons at C4 and C6 (H-b) are chemically equivalent and will appear as a doublet due to coupling to H-a. Further fine splitting from coupling to the fluorine atoms is expected, making these multiplets more complex. The benzylic protons (H-c) are deshielded by the aromatic ring, while the rest of the alkyl chain displays a typical upfield pattern.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show 8 distinct signals, as dictated by molecular symmetry. A key feature will be the large one-bond carbon-fluorine coupling constants (¹JCF).

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Label | Chemical Shift (δ, ppm) | Multiplicity (C-F Coupling) | Assignment |

|---|---|---|---|

| C-1/C-3 | ~ 163.5 | dd (¹JCF ≈ 245 Hz) | C-F |

| C-5 | ~ 147.0 | t (³JCF ≈ 7 Hz) | C-Alkyl |

| C-4/C-6 | ~ 111.5 | d (²JCF ≈ 22 Hz) | Aromatic C-H |

| C-2 | ~ 102.0 | t (²JCF ≈ 25 Hz) | Aromatic C-H |

| C-7 | ~ 36.0 | s | Benzylic -CH₂- |

| C-8 | ~ 31.5 | s | -CH₂- |

| C-9 | ~ 31.0 | s | -CH₂- |

| C-10 | ~ 22.5 | s | -CH₂- |

| C-11 | ~ 14.0 | s | Terminal -CH₃ |

-

Trustworthiness: The prediction of large ¹JCF coupling constants is a self-validating feature. Observing two carbons with shifts around 163 ppm, each split into a large doublet of doublets, provides strong evidence for the 1,3-difluoro substitution pattern. The chemical shifts for aromatic carbons are influenced by the strong electronegativity of fluorine and the substitution pattern.[3][4]

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive and provides direct information about the fluorine environments.[5] Due to the molecule's symmetry, the two fluorine atoms are chemically equivalent and are expected to produce a single resonance.

Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|

| ~ -110 | t (triplet) | C1-F, C3-F |

-

Expertise & Experience: The chemical shift for fluorobenzene is approximately -113 ppm.[1] The alkyl group at the meta position should have a minimal effect, so a shift around -110 ppm is a reasonable prediction. This signal will be split into a triplet by coupling to the two ortho protons (H-b at C4 and C2 for one F; H-b at C2 and C4 for the other F) and the one para proton (H-a at C2). The expected multiplicity is a triplet, arising from coupling to the two equivalent ortho protons (H-b).

Caption: Key H-H and H-F J-coupling in the aromatic ring.

Infrared (IR) Spectroscopy: Fingerprinting Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is an excellent technique for identifying the presence of specific functional groups.

Experimental Protocol: ATR-FTIR

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal (typically diamond or zinc selenide).

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan of the clean ATR crystal before analyzing the sample.

-

Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by absorptions from the alkyl chain, the aromatic ring, and the distinctive carbon-fluorine bonds.

Table 4: Predicted Principal IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2955 - 2850 | Strong | Aliphatic (Pentyl) C-H Stretch |

| ~ 1620, 1590 | Strong-Medium | Aromatic C=C Ring Stretch |

| ~ 1470 | Medium | CH₂ Scissoring |

| 1300 - 1100 | Very Strong | C-F Stretch (Asymmetric & Symmetric) |

| ~ 850 | Strong | Aromatic C-H Out-of-Plane Bending (1,3,5-subst.) |

-

Authoritative Grounding: The presence of very strong absorption bands in the 1300-1100 cm⁻¹ region is a highly reliable indicator of C-F bonds in a molecule.[6] The combination of sharp peaks just above 3000 cm⁻¹ (aromatic C-H) and strong, slightly broader peaks just below 3000 cm⁻¹ (aliphatic C-H) confirms the presence of both structural motifs. The specific pattern of C-H out-of-plane bending is diagnostic for the aromatic substitution pattern.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural clues based on how the molecule fragments upon ionization.

Experimental Protocol: Electron Ionization (EI-MS)

-

Ionization Method: Electron Ionization (EI) is a standard technique that uses a high-energy electron beam (typically 70 eV) to ionize the sample molecule, creating a radical cation (M⁺•).[7] This high energy often induces reproducible fragmentation.

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is ideal. The GC separates the sample from any impurities, and the MS provides the mass spectrum of the pure compound.

-

Analysis: The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation

The fragmentation of the molecular ion is governed by the formation of the most stable carbocations and radicals.

Table 5: Predicted Key Ions in the EI Mass Spectrum

| m/z | Proposed Fragment Structure | Identity | Predicted Abundance |

|---|---|---|---|

| 184 | [C₁₁H₁₄F₂]⁺• | Molecular Ion (M⁺•) | Moderate |

| 127 | [C₇H₆F₂]⁺ | Benzylic Cation | Base Peak (100%) |

| 114 | [C₆H₄F₂]⁺• | Difluorobenzene radical cation | Low |

-

Trustworthiness: The primary and most logical fragmentation pathway for alkylbenzenes is the cleavage of the bond beta to the aromatic ring (benzylic cleavage).[8] This process results in the formation of a highly stable benzylic carbocation. In this case, the loss of a butyl radical (•C₄H₉, mass 57) from the molecular ion (mass 184) leads to a fragment with m/z 127. This fragment is expected to be the most abundant ion in the spectrum (the base peak), providing a definitive validation of the structure.

Caption: Primary fragmentation pathway via benzylic cleavage.

Conclusion

The spectroscopic characterization of this compound is a clear demonstration of modern analytical chemistry principles. Through a synergistic application of NMR, IR, and Mass Spectrometry, a complete and unambiguous structural assignment can be achieved.

-

NMR confirms the carbon-hydrogen framework, the 1,3,5-substitution pattern, and the electronic environment of the fluorine atoms through characteristic chemical shifts and spin-spin coupling constants.

-

IR provides rapid confirmation of the key functional groups: aromatic, aliphatic, and the crucial C-F bonds.

-

Mass Spectrometry establishes the molecular weight and validates the alkylbenzene structure through a predictable and dominant benzylic cleavage fragmentation pattern.

This guide provides researchers, scientists, and drug development professionals with a robust predictive framework for identifying this molecule and serves as a methodological template for the characterization of other novel fluorinated compounds.

References

- Wikipedia contributors. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia, The Free Encyclopedia.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9741, 1,3-Difluorobenzene.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15751978, this compound.

- The Royal Society of Chemistry. (2015). Electronic Supplementary Material (ESI) for ChemComm.

- University of Ottawa. (n.d.). 19Fluorine NMR.

- Akın, A. İ. (n.d.). 1H-NMR and 13C-NMR Spectra.

- Defense Technical Information Center. (1970). Mass Spectra of Some Substituted Polyfluorobenzenes.

- AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032037).

- John Wiley & Sons, Inc. (n.d.). 1,3-Difluoro-benzene - Optional[1H NMR] - Spectrum. SpectraBase.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- National Institute of Standards and Technology. (n.d.). Benzene, 1,3-difluoro- IR Spectrum. NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). Benzene, 1,3-difluoro- Mass Spectrum. NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2778221, 1,3-Difluoro-5-iodobenzene.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9745, 1,3,5-Trifluorobenzene.

- St. John, P. C., et al. (2021). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. ACS Central Science.

- University of California, Davis. (n.d.). Interpretation of mass spectra.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uni-saarland.de [uni-saarland.de]

- 8. chem.libretexts.org [chem.libretexts.org]

The Strategic Introduction of Fluorine: A Technical Guide to Fluorinated Benzene Derivatives for Researchers and Drug Development Professionals

A Note to the Reader:

This guide deviates from conventional review formats. Instead of a linear enumeration of facts, it is structured to provide a deeper, mechanistic understanding of why and how fluorinated benzene derivatives have become indispensable tools in modern science, particularly in the realms of drug discovery and advanced materials. Here, we will explore the causal relationships between fluorine's unique properties and the functional outcomes observed in molecular design. The protocols and data presented are intended to be not just informational, but instructive, empowering you to apply these principles in your own research.

The Allure of a Halogen: Why Fluorinate Benzene?

The strategic incorporation of fluorine into a benzene ring is a powerful tactic in medicinal chemistry and materials science. This is not a random substitution; it is a deliberate, often transformative, modification. The C-F bond is the strongest single bond to carbon, and fluorine is the most electronegative element, yet it is only slightly larger than a hydrogen atom. This unique combination of properties allows for the fine-tuning of a molecule's steric profile, electronics, and metabolic stability. The introduction of fluorine can profoundly alter a molecule's lipophilicity, acidity (pKa), and susceptibility to metabolic degradation, all of which are critical parameters in drug design.[1][2][3] Furthermore, in materials science, the strategic placement of fluorine can influence properties like thermal stability and liquid crystalline behavior.[4][5][6][7]

The Synthetic Chemist's Toolkit: Methodologies for Fluorinating the Benzene Ring